

Synthesis of Tri-O-acetyl-D-glucal: An Experimental Protocol for Researchers

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Compound of Interest

Compound Name: *Tri-O-acetyl-D-glucal*

Cat. No.: *B029168*

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Application Note

Tri-O-acetyl-D-glucal is a versatile protected monosaccharide derivative and a key building block in carbohydrate chemistry. Its enol ether structure makes it a valuable precursor for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycosides, and various natural products.^{[1][2]} The acetyl protecting groups at the C-3, C-4, and C-6 positions provide stability during many synthetic transformations while allowing for selective deprotection when required. This document provides a detailed experimental protocol for the synthesis of 3,4,6-**Tri-O-acetyl-D-glucal**, targeting researchers and professionals in drug development and organic synthesis. The protocols described herein are based on established chemical literature, offering reliable methods for the preparation of this important synthetic intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of **Tri-O-acetyl-D-glucal**.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₇	[3]
Molecular Weight	272.25 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	51-55 °C	[3]
Optical Rotation [α] ²⁵ /D	-12° (c = 2 in ethanol)	[4]
Yield (from Acetobromoglucose)	83% (Fischer method)	[5]

Spectroscopic Data

The structural confirmation of the synthesized **Tri-O-acetyl-D-glucal** is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables provide the characteristic ¹H and ¹³C NMR chemical shifts in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.48	dd	6.1, 1.0
H-2	4.85	dd	6.1, 3.2
H-3	5.38 - 5.29	m	
H-4	5.22	dd	7.6, 5.8
H-5	4.30 - 4.23	m	
H-6a	4.41	dd	12.1, 5.7
H-6b	4.20	dd	12.1, 3.1
CH ₃ (acetyl)	2.09, 2.08, 2.05	s	

Reference for ^1H NMR data:[6]

^{13}C NMR (101 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-1	145.3
C-2	99.4
C-3	68.1
C-4	67.8
C-5	62.1
C-6	61.8
C=O (acetyl)	170.39, 170.22, 169.41
CH_3 (acetyl)	21.0, 20.9, 20.8

Reference for ^{13}C NMR data:[6]

Experimental Protocols

Two primary methods for the synthesis of **Tri-O-acetyl-D-glucal** are presented below. The first is a multi-step synthesis starting from D-glucose, and the second is a more direct reduction from tetra-O-acetyl- α -D-glucopyranosyl bromide (acetobromoglucose).

Protocol 1: Synthesis from D-Glucose

This protocol involves three main stages: acetylation of D-glucose, formation of the glycosyl bromide, and subsequent reduction to the glucal.

Step 1: Acetylation of D-Glucose

- To glacial acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Add D-glucose in portions while maintaining the temperature between 25-35°C.

- Stir the reaction mixture for 2 hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50°C to obtain an oily residue.

Step 2: Formation of Tetra-O-acetyl- α -D-glucopyranosyl Bromide

- Dissolve the oily residue from Step 1 in dichloromethane.
- Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize the acid), water, and finally with saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- To the filtrate, under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid (HBr/HOAc).
- Stir the reaction at 20-30°C for 4 hours.
- Cool the reaction mixture to 0-10°C and add water. Stir and separate the layers.
- Wash the organic phase with 10% sodium carbonate solution, water, and saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent completely.
- The crude product can be crystallized from a mixture of methyl tert-butyl ether and petroleum ether to yield the intermediate, tetra-O-acetyl- α -D-glucopyranosyl bromide.^[3]

Step 3: Reduction to **Tri-O-acetyl-D-glucal**

- Dissolve the intermediate from Step 2 in dichloromethane.
- Add a saturated aqueous solution of ammonium chloride followed by zinc powder.
- Reflux the mixture with vigorous stirring for 15 hours.

- Cool the reaction mixture and filter to remove the excess zinc powder.
- Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness.
- The crude product is then purified by recrystallization from ethanol to yield **Tri-O-acetyl-D-glucal** as a white crystalline solid.[\[3\]](#)

Protocol 2: Synthesis from Tetra-O-acetyl- α -D-glucopyranosyl Bromide (Acetobromoglucose)

This protocol, based on the original work by Fischer, provides a more direct route to the target compound with a reported high yield.[\[5\]](#)

Materials:

- Tetra-O-acetyl- α -D-glucopyranosyl bromide
- Zinc dust
- Acetic acid (50% aqueous solution)
- Diethyl ether
- Anhydrous sodium sulfate

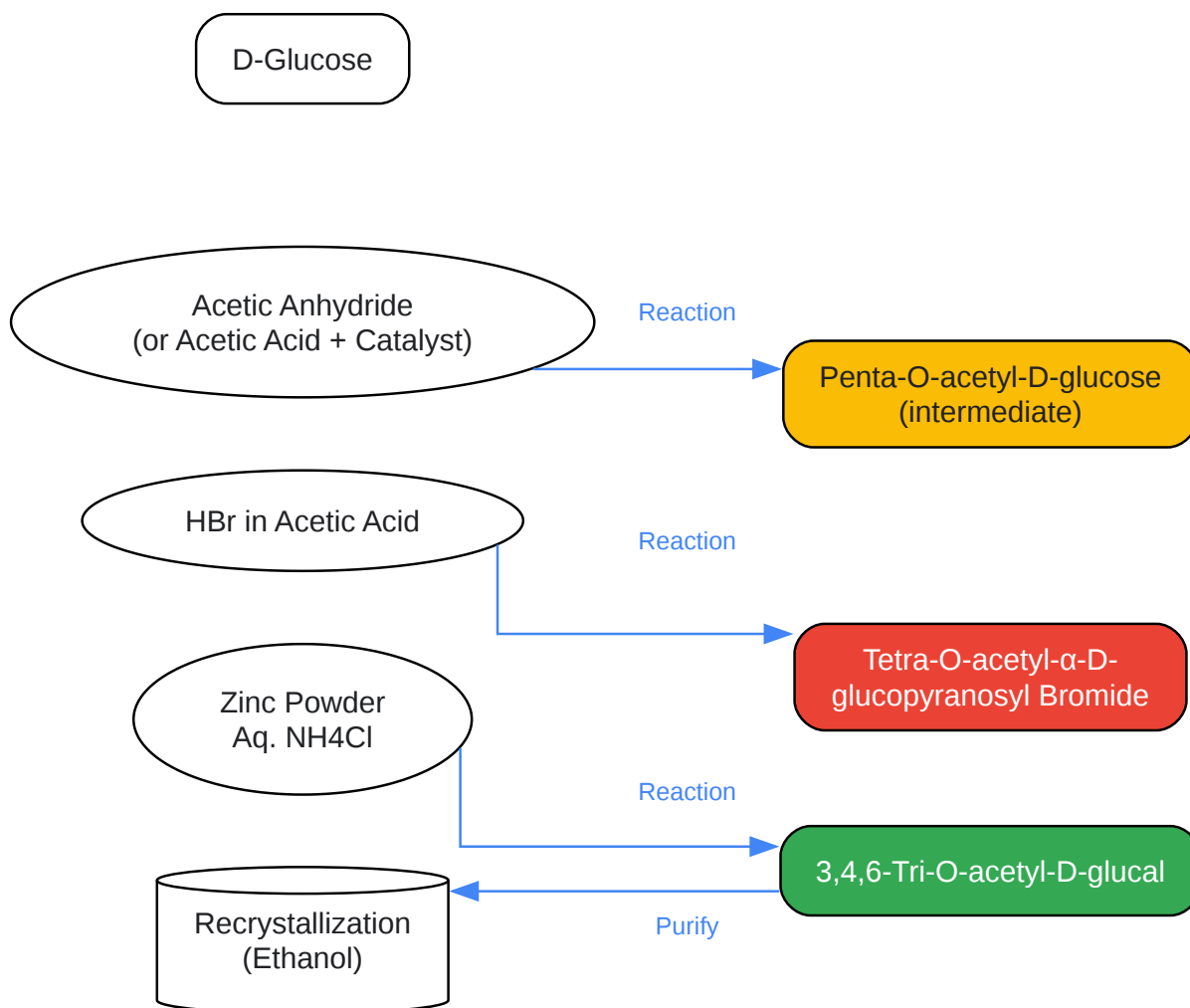
Procedure:

- In a round-bottom flask, suspend tetra-O-acetyl- α -D-glucopyranosyl bromide in a 50% aqueous solution of acetic acid.
- Cool the flask in an ice bath and add zinc dust portion-wise with vigorous stirring.
- Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

- Filter the reaction mixture to remove excess zinc.
- Extract the filtrate with diethyl ether.
- Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or diethyl ether/petroleum ether) to afford pure 3,4,6-**Tri-O-acetyl-D-glucal**.

Experimental Workflow and Diagrams

The synthesis of **Tri-O-acetyl-D-glucal** from D-glucose can be visualized as a three-stage process.



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